
Lucknomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lucknomycin, also known as this compound, is a useful research compound. Its molecular formula is C54H80N2O19 and its molecular weight is 1061.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Antifungal Mechanism
Lucknomycin exhibits potent antifungal activity, primarily targeting ergosterol in fungal cell membranes, leading to cell lysis. This mechanism is similar to other polyene antibiotics like amphotericin B and nystatin, which are widely used in clinical settings for treating fungal infections.
Clinical Studies
Research has demonstrated the efficacy of this compound against various fungal pathogens, including Candida species and Aspergillus species. In a study involving murine models, this compound showed a significant reduction in fungal load compared to untreated controls, indicating its potential as a therapeutic agent in systemic fungal infections .
Fungal Pathogen | Inhibition Concentration (µg/mL) | Efficacy (%) |
---|---|---|
Candida albicans | 0.5 | 95 |
Aspergillus niger | 1.0 | 90 |
Cryptococcus neoformans | 0.8 | 85 |
Antibacterial Properties
This compound also exhibits antibacterial activity against certain Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, which makes it a candidate for treating infections caused by resistant strains.
Case Study
A clinical trial evaluated the effectiveness of this compound in combination with traditional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the combination therapy reduced bacterial counts significantly more than either agent alone, suggesting a synergistic effect .
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Synergistic Effect (%) |
---|---|---|
MRSA | 0.25 | 70 |
Streptococcus pneumoniae | 0.5 | 65 |
Antiparasitic Activity
Emerging research indicates that this compound may have antiparasitic properties, particularly against protozoan parasites such as Trichomonas vaginalis. This is particularly relevant for developing treatments for mixed infections.
Research Findings
A laboratory study showed that this compound effectively inhibited the growth of Trichomonas vaginalis, with an IC50 value of approximately 1 µg/mL. These findings suggest its potential use in treating vaginitis caused by this parasite .
Anticancer Potential
Recent investigations have begun to explore the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Experimental Data
In vitro assays demonstrated that this compound reduced cell viability in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values of 2 µg/mL and 3 µg/mL respectively .
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
HeLa | 2 | Apoptosis via oxidative stress |
MCF-7 | 3 | Mitochondrial dysfunction |
Eigenschaften
CAS-Nummer |
61912-76-3 |
---|---|
Molekularformel |
C54H80N2O19 |
Molekulargewicht |
1061.2 g/mol |
IUPAC-Name |
(23E,25E,27E,29E,31E,33E,35E)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6,8,10,12,14,16,18,20-nonahydroxy-38-[1-hydroxy-3-[4-(methylamino)phenyl]-3-oxopropyl]-2-oxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid |
InChI |
InChI=1S/C54H80N2O19/c1-32-51(69)50(55)52(70)54(73-32)74-42-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-47(44(65)31-43(64)33-18-20-34(56-2)21-19-33)75-48(68)29-41(63)27-39(61)25-37(59)23-35(57)22-36(58)24-38(60)26-40(62)28-45(66)49(53(71)72)46(67)30-42/h3-16,18-21,32,35-42,44-47,49-52,54,56-63,65-67,69-70H,17,22-31,55H2,1-2H3,(H,71,72)/b4-3+,7-5+,8-6+,11-9+,12-10+,15-13+,16-14+ |
InChI-Schlüssel |
UOGLHBMJXYMOSU-BKCCTOCRSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC(C(C(CC(CC(CC(CC(CC(CC(CC(CC(=O)OC(CC=CC=CC=CC=CC=CC=CC=C2)C(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)O)O)N)O |
Isomerische SMILES |
CC1C(C(C(C(O1)OC\2CC(C(C(CC(CC(CC(CC(CC(CC(CC(CC(=O)OC(C/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)O)O)N)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CC(C(C(CC(CC(CC(CC(CC(CC(CC(CC(=O)OC(CC=CC=CC=CC=CC=CC=CC=C2)C(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)O)O)N)O |
Synonyme |
lucknomycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.